molecular formula C11H10FN B11916980 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11916980
M. Wt: 175.20 g/mol
InChI Key: ILFIEUFYACXKIB-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of the indole family, characterized by its unique structure that includes a tetrahydrocyclopenta ring fused to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This method is efficient and high-yielding, often utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions may include microwave irradiation to reduce reaction times significantly .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Tetramethylpiperidine-1-oxoammonium salts.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Various halogenating agents.

Major Products:

    Oxidation: Oxidized derivatives with functional groups at specific positions.

    Reduction: Hexahydro derivatives.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence pathways related to inflammation, cell proliferation, and apoptosis .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10FN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2

InChI Key

ILFIEUFYACXKIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C(=CC=C3)F

Origin of Product

United States

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